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Abstract
Penniclavine, a clavine-type ergot alkaloid, has been a subject of scientific interest since its

discovery in the mid-20th century. This in-depth technical guide provides a comprehensive

overview of Penniclavine, from its initial isolation and historical context to its chemical

properties and biosynthetic pathway. This document summarizes key quantitative data, outlines

experimental methodologies for its study, and explores its relationship with other ergot

alkaloids. Particular attention is given to its presence in various natural sources and its

potential, though currently under-investigated, pharmacological significance.

Introduction
Penniclavine is a naturally occurring ergoline alkaloid first described in the 1950s.[1] As a

member of the clavine class of ergot alkaloids, it shares a common structural scaffold with

numerous other bioactive compounds, including the precursors to the famed psychedelic

lysergic acid diethylamide (LSD).[2] Historically, ergot alkaloids have been of significant interest

to the scientific and medical communities due to their diverse and potent physiological effects.

[3][4] This whitepaper aims to provide a detailed technical resource on Penniclavine for

researchers and professionals in drug development and related scientific fields.
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The discovery of Penniclavine is credited to Stoll, Brack, Kobel, Hofmann, and Brunner in

1954, who first isolated the compound from the African millet Pennisetum typhoideum.[5] This

discovery was part of the broader, intensive research into ergot alkaloids led by pioneers like

Arthur Stoll and Albert Hofmann at Sandoz laboratories. Following its initial discovery,

Penniclavine was also identified in sclerotia growing on wild grasses in Japan in 1955 by Abe

and his colleagues, and later in ergot of rye in 1958 by Semonsky, Beran, and Macek. More

recently, Penniclavine has been identified as a significant, and in some cases predominant,

alkaloid in the seeds of various Ipomoea species, commonly known as morning glories.

Chemical and Physical Properties
Penniclavine is characterized by the ergoline ring system, with the IUPAC name 8β-

(Hydroxymethyl)-6-methyl-9,10-didehydroergolin-8α-ol. Its fundamental chemical and physical

properties are summarized in the table below.

Property Value Reference

Molecular Formula C₁₆H₁₈N₂O₂

Molar Mass 270.332 g·mol⁻¹

CAS Number 519-13-1

Appearance
Not specified in available

literature

Solubility
Not specified in available

literature

Biosynthesis of Penniclavine
Penniclavine, like all ergot alkaloids, is a secondary metabolite produced by certain fungi. Its

biosynthesis follows the general pathway for ergoline alkaloids, which originates from the

amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP).

The initial steps of the pathway involve the prenylation of tryptophan by the enzyme

dimethylallyl tryptophan synthase (DMATS) to form 4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT).

This is followed by N-methylation, and a series of oxidative and cyclization reactions to form the
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ergoline ring scaffold, with chanoclavine-I being a key intermediate. From chanoclavine-I, the

pathway diverges to produce the various clavine and lysergic acid-derived alkaloids. The

specific enzymatic steps leading from the central clavine pathway to Penniclavine have not

been fully elucidated but are understood to involve hydroxylations of the ergoline core.
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Simplified overview of the ergot alkaloid biosynthetic pathway leading to Penniclavine.

Experimental Protocols
Extraction of Ergot Alkaloids from Ipomoea Seeds
The following is a general protocol for the extraction of ergot alkaloids, including Penniclavine,

from morning glory seeds, based on methods described in the literature.

Materials:

Ground Ipomoea tricolor seeds

Defatting solvent (e.g., petroleum ether or hexane)

Extraction solvent: Methanol or a mixture of methanol and water (e.g., 1:1 v/v)

Ammonium hydroxide

Chloroform

Tartaric acid solution (1%)

Sodium bicarbonate
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Diatomaceous earth (optional)

Rotary evaporator

Centrifuge

Filtration apparatus

Procedure:

Defatting: The ground seed material is first defatted by extraction with petroleum ether or

hexane to remove oils and lipids. This is typically done in a Soxhlet apparatus or by repeated

maceration and filtration.

Alkaloid Extraction: The defatted material is then air-dried and extracted with methanol or a

methanol/water mixture. The extraction can be performed by maceration, sonication, or

Soxhlet extraction.

Acid-Base Partitioning (for purification):

The methanolic extract is concentrated under reduced pressure.

The residue is dissolved in a 1% tartaric acid solution to protonate the alkaloids, making

them water-soluble.

This acidic aqueous solution is then washed with a nonpolar solvent like chloroform to

remove remaining non-alkaloidal impurities.

The aqueous layer is then made basic with ammonium hydroxide to a pH of approximately

8-9.

The free-base alkaloids are then extracted from the basic aqueous solution into

chloroform.

Concentration: The chloroform extracts are combined, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure to yield a crude alkaloid extract.

Chromatographic Separation and Identification
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Further purification and identification of Penniclavine from the crude extract typically involves

chromatographic techniques.

Thin-Layer Chromatography (TLC):

Stationary Phase: Silica gel 60 F₂₅₄ plates.

Mobile Phase: A common solvent system is a mixture of chloroform, methanol, and

ammonium hydroxide (e.g., 85:14:1 v/v/v).

Visualization: The plates are viewed under UV light (254 nm and 365 nm) and can be

sprayed with Van Urk's reagent (p-dimethylaminobenzaldehyde in ethanol and sulfuric acid),

which gives a characteristic blue-violet color with ergot alkaloids.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS):

Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid

or ammonium acetate) and an organic solvent like acetonitrile or methanol.

Detection: Mass spectrometry (electrospray ionization - ESI) is a powerful tool for the

identification of ergot alkaloids based on their mass-to-charge ratio (m/z). For Penniclavine,

the expected protonated molecule [M+H]⁺ would be at m/z 271.14.
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General workflow for the extraction and analysis of Penniclavine from plant material.

Quantitative Data
While specific, dedicated studies providing a complete set of quantitative data for pure

Penniclavine are scarce in publicly available literature, the following table compiles known

values and expected analytical data based on its structure and data from related compounds.
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Data Type Value / Expected Value Reference / Note

¹H NMR
Data not available in searched

literature.

¹³C NMR
Data not available in searched

literature.

Mass Spectrometry (ESI-MS) [M+H]⁺ = 271.14
Calculated based on molecular

formula.

UV-Vis λmax
Not specified in available

literature.

Receptor Binding Affinity (Ki)
Data not available in searched

literature.

Signaling Pathways and Pharmacological Context
The direct effects of Penniclavine on specific signaling pathways have not been extensively

studied. However, based on its structural similarity to other ergoline alkaloids, it is hypothesized

to interact with various neurotransmitter receptors, primarily within the serotonergic and

dopaminergic systems.

Many ergot alkaloids are known to be agonists, partial agonists, or antagonists at different

subtypes of serotonin (5-HT) and dopamine (D) receptors. For instance, the psychedelic effects

of related compounds like LSD are primarily mediated by their agonist activity at the 5-HT₂A

receptor. Other ergot alkaloids have found therapeutic use in the treatment of migraines

(targeting 5-HT₁B/₁D receptors) and Parkinson's disease (targeting D₂ receptors).

Given that Penniclavine is a clavine alkaloid, it is plausible that it interacts with these receptor

systems. However, without specific binding assay data, its pharmacological profile remains

speculative. Further research is needed to determine the binding affinities and functional

activities of Penniclavine at these and other CNS receptors.
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Hypothesized interactions of Penniclavine with CNS receptor signaling pathways.

Conclusion and Future Directions
Penniclavine remains a relatively understudied member of the ergot alkaloid family. While its

discovery and presence in various natural sources are documented, a significant gap exists in

the understanding of its specific chemical and pharmacological properties. Future research

should focus on the following areas:

Isolation and full spectroscopic characterization: A definitive study detailing the isolation of

pure Penniclavine and a complete analysis of its ¹H and ¹³C NMR spectra is needed.

Pharmacological profiling: Comprehensive in vitro receptor binding and functional assays are

required to determine the affinity and efficacy of Penniclavine at a range of CNS receptors,

particularly serotonin and dopamine receptor subtypes.

In vivo studies: Should in vitro studies reveal significant bioactivity, further investigation in

animal models would be warranted to understand its physiological effects.

A deeper understanding of Penniclavine could provide valuable insights into the structure-

activity relationships of ergot alkaloids and may reveal novel pharmacological properties with

potential therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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